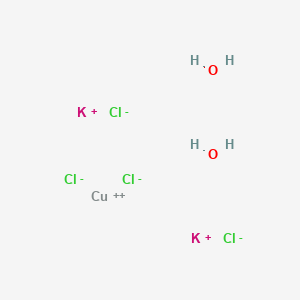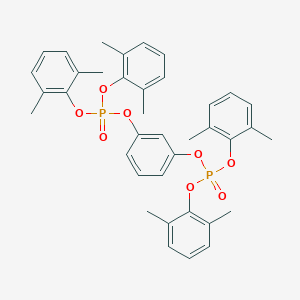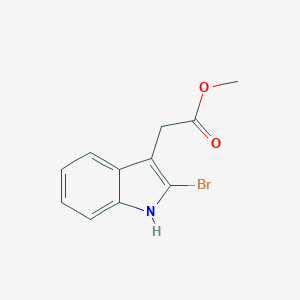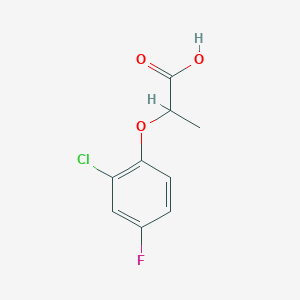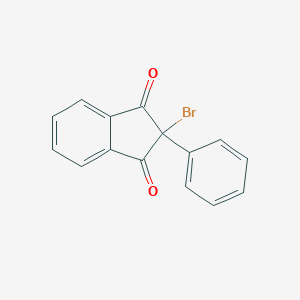
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione
説明
“2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione” is a chemical compound with the molecular formula C15H9BrO2 . It is also known by other names such as “2-Bromo-2-phenylindan-1,3-dione” and "2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione" .
Molecular Structure Analysis
The molecular structure of “2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione” is characterized by a bromine atom attached to a phenyl group and an indene-1,3-dione group . The InChI representation of the molecule is InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H .
Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione” is 301.13 g/mol . The compound has a complexity of 347 and a topological polar surface area of 34.1 Ų . It has no hydrogen bond donors and two hydrogen bond acceptors .
科学的研究の応用
Theoretical and Spectroscopic Analysis
Research has delved into the theoretical Raman and FTIR vibrational analysis of 2-phenyl-1H-indene-1,3(2H)-dione, revealing insights into its molecular properties and reactivity. Studies using ab initio methods at the DFT level have confirmed the non-planar nature of its molecular structure, highlighting its potential in various scientific applications due to its unique geometric and electronic properties. Notably, a comparison of its frontier orbital energy gap with that of its parent molecule suggests a slightly increased reactivity, which could influence its use in chemical syntheses and material science (Pathak et al., 2012).
Photobehavior Studies
Another area of interest is the solvent-dependent photobehavior of 2-aryl-2-bromo-1H-indene-1,3(2H)-diones. Experiments under deoxygenated solutions and N2 atmosphere have led to the formation of various photoproducts, depending on the solvent employed. This provides valuable insights into the photoreactivity of such compounds, paving the way for their potential use in photochemical reactions and material science, where solvent effects play a critical role (Mor & Dhawan, 2015).
Catalytic Applications
The palladium-catalyzed carbonylative annulation reactions using aryl formate as a CO source for synthesizing 2-substituted indene-1,3(2H)-dione derivatives showcase a methodological advancement in organic synthesis. This process highlights the broad substrate scope and efficiency of such catalytic systems, demonstrating the compound's versatility in synthesizing complex organic frameworks (Zhang et al., 2015).
Ultrasound-assisted Synthesis
Innovative synthetic approaches have also been explored, such as the ultrasound-assisted synthesis of derivatives involving 2,2'-(2-oxoindoline-3,3-diyl)bis(1H-indene-1,3(2H)-dione). This method leverages ultrasonic irradiation to enhance reaction rates and yield, demonstrating the compound's potential in streamlined and environmentally friendly synthetic methodologies (Ghahremanzadeh et al., 2011).
特性
IUPAC Name |
2-bromo-2-phenylindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2/c16-15(10-6-2-1-3-7-10)13(17)11-8-4-5-9-12(11)14(15)18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAEOKKYUSIJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170915 | |
| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | |
CAS RN |
1801-20-3 | |
| Record name | 2-Bromo-2-phenyl-1H-indene-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1801-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-2-phenylindan-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001801203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1801-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267317 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Indandione, 2-bromo-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-2-PHENYLINDAN-1,3-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CY9A648KXS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



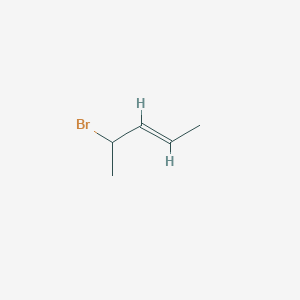
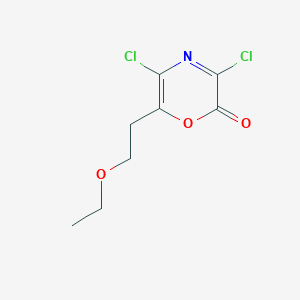
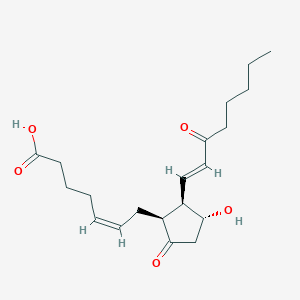
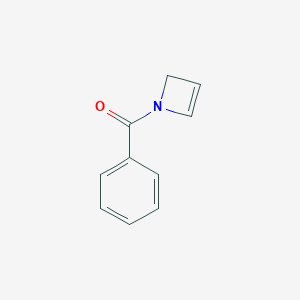
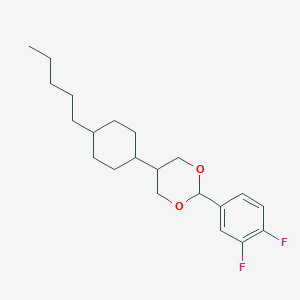
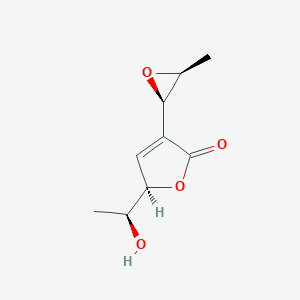
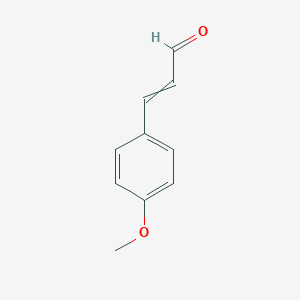
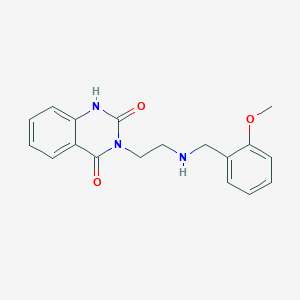
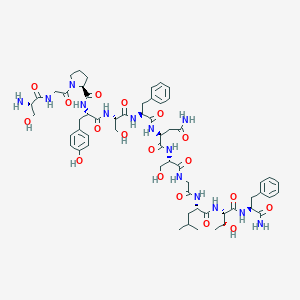
![1-[2-(Aziridin-1-yl)ethyl]piperazine](/img/structure/B158673.png)
